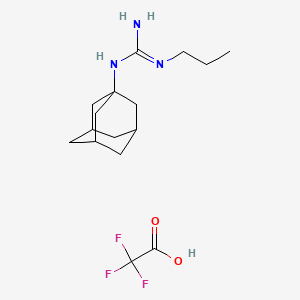
1-(1-Adamantyl)-2-propylguanidine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-2-propylguanidine;2,2,2-trifluoroacetic acid (APTA) is a guanidine derivative compound that has gained significant attention in the scientific community for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. APTA is a small molecule that can easily penetrate cell membranes and interact with various cellular components, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)-2-propylguanidine;2,2,2-trifluoroacetic acid involves its interaction with the N-type VGCCs. This compound binds to the extracellular domain of the VGCCs and selectively inhibits their function, leading to a decrease in the release of neurotransmitters. This action results in the modulation of various physiological processes such as pain perception, muscle contraction, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the release of neurotransmitters such as glutamate and substance P, leading to a decrease in pain perception. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-Adamantyl)-2-propylguanidine;2,2,2-trifluoroacetic acid in lab experiments is its high selectivity for the N-type VGCCs. This selectivity allows researchers to study the specific role of these channels in various physiological processes. This compound is also a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound can lead to cell death, and its effects on other VGCCs have not been fully elucidated.
Orientations Futures
There are several future directions for the research on 1-(1-Adamantyl)-2-propylguanidine;2,2,2-trifluoroacetic acid. One potential application is in drug discovery for neurological disorders such as epilepsy and chronic pain. This compound can be used as a lead compound to develop more potent and selective inhibitors of the N-type VGCCs. Another potential application is in cancer research. This compound has shown promising results in inhibiting the proliferation of cancer cells, and further studies can be conducted to investigate its potential as a cancer therapy. Additionally, this compound can be used as a tool to study the role of N-type VGCCs in other physiological processes such as muscle contraction and hormone secretion.
Méthodes De Synthèse
1-(1-Adamantyl)-2-propylguanidine;2,2,2-trifluoroacetic acid can be synthesized using a simple two-step reaction process. The first step involves the reaction of 1-adamantylamine with propyl isocyanate to form the intermediate compound, 1-(1-adamantyl)-2-propylurea. In the second step, the intermediate compound is reacted with trifluoroacetic acid to form this compound. The yield of this compound obtained from this method is high, and the purity can be easily controlled using standard purification techniques.
Applications De Recherche Scientifique
1-(1-Adamantyl)-2-propylguanidine;2,2,2-trifluoroacetic acid has been extensively studied for its potential applications in neuroscience research. It has been shown to selectively inhibit the function of the N-type voltage-gated calcium channels (VGCCs), which are involved in the release of neurotransmitters in the central nervous system. This compound has been used to study the role of N-type VGCCs in various neurological disorders such as epilepsy, chronic pain, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-propylguanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3.C2HF3O2/c1-2-3-16-13(15)17-14-7-10-4-11(8-14)6-12(5-10)9-14;3-2(4,5)1(6)7/h10-12H,2-9H2,1H3,(H3,15,16,17);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMKMZUFVWBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NC12CC3CC(C1)CC(C3)C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

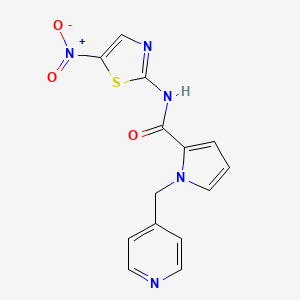
![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)
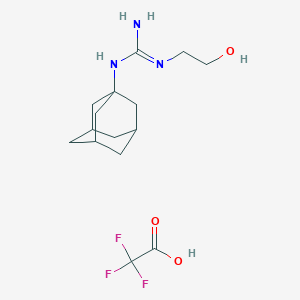

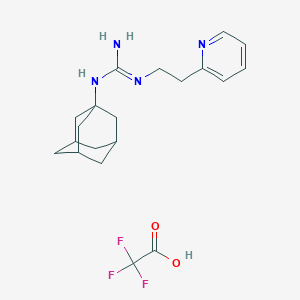
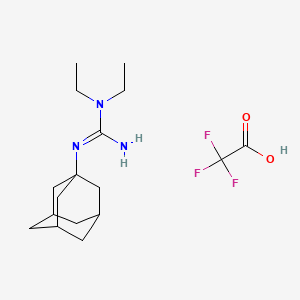

![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)